An In-depth Technical Guide to 5-Bromo-3-chlorobenzo[d]isoxazole: Chemical Structure and Properties
An In-depth Technical Guide to 5-Bromo-3-chlorobenzo[d]isoxazole: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 5-Bromo-3-chlorobenzo[d]isoxazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from analogous structures to provide a robust resource for research and development.
Chemical Structure and Properties
5-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound featuring a benzene ring fused to an isoxazole ring. The presence of bromine and chlorine atoms significantly influences its electronic properties and potential reactivity.
Chemical Structure:
Table 1: General and Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 401567-43-9 | Commercial Suppliers |
| Molecular Formula | C₇H₃BrClNO | Calculated |
| Molecular Weight | 232.46 g/mol | Calculated |
| IUPAC Name | 5-Bromo-3-chloro-1,2-benzisoxazole | IUPAC Nomenclature |
| Synonyms | 5-Bromo-3-chlorobenzo[d]isoxazole | - |
| Predicted LogP | 3.1 | ChemDraw Prediction |
| Predicted Boiling Point | 325.4 ± 25.0 °C | ChemDraw Prediction |
| Predicted Melting Point | 95-105 °C | Based on similar structures |
Spectroscopic Data (Predicted and Analogous)
NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.85 | d | ~8.8 | H-7 |
| ~7.60 | dd | ~8.8, ~2.0 | H-6 |
| ~7.95 | d | ~2.0 | H-4 |
Note: Predictions are based on additive substituent effects on the benzo[d]isoxazole scaffold.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-3 |
| ~118.0 | C-3a |
| ~125.0 | C-4 |
| ~120.0 | C-5 |
| ~135.0 | C-6 |
| ~112.0 | C-7 |
| ~163.0 | C-7a |
Note: The chemical shifts of carbons bonded to halogens and within the heterocyclic ring are estimations based on known substituent effects on aromatic and heterocyclic systems.[1][2]
Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1620-1580 | Medium-Strong | C=N stretching (isoxazole ring) |
| 1550-1450 | Strong | Aromatic C=C stretching |
| 1250-1150 | Strong | C-O stretching (isoxazole ring) |
| 1100-1000 | Strong | C-Cl stretch |
| 700-600 | Strong | C-Br stretch |
Note: These are general ranges for the indicated functional groups and may vary slightly for the specific molecule.[3][4]
Mass Spectrometry
The mass spectrum of 5-Bromo-3-chlorobenzo[d]isoxazole is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 5: Expected Mass Spectrometry Fragmentation
| m/z | Ion | Comments |
| 231, 233, 235 | [M]⁺ | Molecular ion peak cluster. The relative intensities of the M, M+2, and M+4 peaks will be indicative of one bromine and one chlorine atom. |
| 203, 205, 207 | [M-CO]⁺ | Loss of carbon monoxide. |
| 152, 154 | [M-Cl-CO]⁺ | Loss of chlorine and carbon monoxide. |
| 124 | [M-Br-CO]⁺ | Loss of bromine and carbon monoxide. |
| 90 | [C₆H₂O]⁺ | Fragment of the benzofuranoyl cation. |
Note: The fragmentation pattern is a prediction based on common fragmentation pathways for halogenated heterocyclic compounds.[1][5][6][7][8][9][10]
Proposed Synthesis Protocol
A plausible synthetic route to 5-Bromo-3-chlorobenzo[d]isoxazole involves the cyclization of a substituted salicylaldoxime. The following is a detailed, generalized experimental protocol.
Synthesis of 2-Hydroxy-5-bromobenzaldehyde (Starting Material)
This starting material can be synthesized via bromination of salicylaldehyde.
Methodology:
-
Dissolve salicylaldehyde (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 2-hydroxy-5-bromobenzaldehyde.
Oximation of 2-Hydroxy-5-bromobenzaldehyde
Methodology:
-
Dissolve 2-hydroxy-5-bromobenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into cold water to precipitate the oxime.
-
Filter the product, wash with water, and dry to yield 2-hydroxy-5-bromobenzaldoxime.
Chlorination and Cyclization to 5-Bromo-3-chlorobenzo[d]isoxazole
Methodology:
-
Suspend 2-hydroxy-5-bromobenzaldoxime (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.1 eq) portion-wise.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The cyclization is expected to occur in situ.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 5-Bromo-3-chlorobenzo[d]isoxazole.
Caption: Plausible synthetic workflow for 5-Bromo-3-chlorobenzo[d]isoxazole.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of 5-Bromo-3-chlorobenzo[d]isoxazole has not been extensively reported, the benzisoxazole scaffold is a well-known pharmacophore present in a variety of therapeutic agents.[5][11] Derivatives of benzisoxazole have shown a broad spectrum of activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial effects.
For instance, some benzisoxazole derivatives act as antagonists at dopamine D2 and serotonin 5-HT2A receptors, a mechanism central to the action of atypical antipsychotic drugs.[12] Inhibition of these receptors modulates downstream signaling pathways, including those involving protein kinase A (PKA) and Akt.
Caption: Potential signaling pathway modulation by benzisoxazole derivatives.
Conclusion
5-Bromo-3-chlorobenzo[d]isoxazole is a halogenated heterocyclic compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The provided spectral data, while based on predictions and analogies, offer a valuable starting point for the characterization of this molecule. Further experimental validation is necessary to confirm these properties and explore the potential applications of this compound.
References
- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. esisresearch.org [esisresearch.org]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
